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Compound of Interest

4,6-dichloro-2H-chromene-3-
Compound Name:

carbaldehyde
CAS No.: 175205-58-0
Cat. No.: B1586493

Get Quote

Synthesis, Reactivity, and Pharmacological
Architectures
Executive Summary

The 2H-chromene-3-carbaldehyde (3-formyl-2H-chromene) scaffold represents a privileged
pharmacophore in medicinal chemistry. Unlike its oxidized cousin (chromone) or isomeric
lactone (coumarin), the 2H-chromene core possesses a unigue electronic signature
characterized by a pyran ring with a single double bond at the

position and an allylic aldehyde at C3.

This structural configuration serves as a "chemical chameleon,” offering three distinct reactivity
vectors:

o Electrophilic C3-Formyl Group: Gateway for Schiff bases, Knoevenagel condensations, and
heterocycle formation.
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» Electrophilic C4 Position (in 4-halo derivatives): Allows for facile nucleophilic substitution (
VAr-like) to introduce amines, thiols, or carbon nucleophiles.

o Conjugated
System: Susceptible to Michael additions and cycloadditions.

This guide analyzes the primary synthetic routes, specifically the Vilsmeier-Haack formylation,
and details the Structure-Activity Relationships (SAR) driving its anticancer and antimicrobial
potency.

Synthetic Architectures

The literature reveals two dominant pathways for accessing this scaffold. The choice of
pathway depends heavily on the desired substitution at the C4 position.

Pathway A: The Vilsmeier-Haack Approach (The 4-Chloro Route)

This is the most robust method for generating functionalized derivatives. It utilizes 4-
chromanones as starting materials.

e Mechanism: The reaction of 4-chromanone with the Vilsmeier reagent (DMF + POCI

) does not merely formylate; it effects a chloroformylation. The carbonyl oxygen at C4 is
enolized and substituted by chlorine, while a formyl group is installed at C3.

e Outcome: Yields 4-chloro-2H-chromene-3-carbaldehyde.[1]

 Significance: The C4-chlorine atom is highly labile due to the vinylogous activation from the
aldehyde, making this an ideal intermediate for library generation via nucleophilic
displacement.

Pathway B: Organocatalytic/Base-Mediated Cyclization

Used for accessing the parent 2H-chromene-3-carbaldehyde (without C4-halogenation).
e Precursors: Salicylaldehydes +

-unsaturated aldehydes (e.g., acrolein, crotonaldehyde).
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o Catalysts: Organocatalysts (proline derivatives) or mild bases (DABCO, K
CO

)

¢ Mechanism: Domino oxa-Michael / Aldol condensation sequence.

Visualization of Synthetic Logic
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Caption: Divergent synthetic pathways. Pathway A (top) yields the versatile 4-chloro
intermediate, while Pathway B (bottom) yields the parent scaffold.

Detailed Experimental Protocol

Protocol Focus: Synthesis of 4-Chloro-2H-chromene-3-carbaldehyde via Vilsmeier-Haack.
Rationale: This protocol is selected for its high reproducibility and the versatility of the product
as a precursor for drug discovery.

Materials

e 4-Chromanone (1.0 eq)

e Phosphorus Oxychloride (POCI
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, 3.0 eq)

e N,N-Dimethylformamide (DMF, 3.0 eq)
e Dichloromethane (DCM) or Chloroform (Solvent)

e Sodium Acetate (for neutralization)[2]

Step-by-Step Methodology

» Vilsmeier Reagent Formation:
o In a dry round-bottom flask under inert atmosphere (N

), cool dry DMF (3.0 eq) to 0-5 °C in an ice bath.

o Add POCI

(3.0 eq) dropwise with vigorous stirring. Caution: Exothermic.

o Stir for 30 minutes until the Vilsmeier salt (white/yellowish semi-solid) forms.
e Substrate Addition:
o Dissolve 4-chromanone (1.0 eq) in a minimal amount of dry DCM.

o Add the chromanone solution dropwise to the Vilsmeier reagent, maintaining temperature
<10 °C.

e Reaction Phase:
o Allow the mixture to warm to room temperature.

o Stir for 2—4 hours (monitor via TLC, eluent 20% EtOAc/Hexane). The solution typically
turns dark red/brown.

e Quenching & Workup:

o Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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o Neutralize the aqueous mixture with saturated Sodium Acetate solution (pH ~6-7). Avoid
strong bases like NaOH to prevent ring opening.

o Extract with DCM (3 x 50 mL).
o Wash combined organics with brine, dry over anhydrous Na

SO
, and concentrate in vacuo.

o Purification:

o Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc
gradient).

o Product Appearance: Typically yellow needles.

Pharmacological Landscape (SAR)

The 2H-chromene-3-carbaldehyde core acts as a rigid hydrophobic platform that positions
substituents to interact with biological targets.

A. Anticancer Activity[3][4]

e Mechanism: Induction of apoptosis via the mitochondrial pathway and modulation of MAPK
signaling.

» Key SAR Findings:

o C4-Substitution: Replacement of the C4-chlorine with secondary amines (e.g., morpholine,
piperazine) significantly enhances cytotoxicity against MCF-7 (breast) and HCT-116
(colon) lines. The basic nitrogen likely improves solubility and lysosomal trapping.

o C3-Aldehyde Modification: Conversion of the aldehyde to Schiff bases (imines) or
cyanohydrins often increases potency. Thiosemicarbazone derivatives at C3 have shown
nanomolar IC

values by chelating metal ions (Fe, Cu) essential for ribonucleotide reductase.
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B. Antimicrobial Activity[3][4][5][6]

¢ Mechanism: DNA intercalation and inhibition of DNA gyrase.
o Key SAR Findings:
o Electron-withdrawing groups (NO

, F) on the benzene ring (positions 6, 7, or 8) enhance antibacterial activity against Gram-
positive strains (S. aureus).

o Fusion of the C3-aldehyde into thiazolidinone or pyrazole rings creates hybrid
pharmacophores with broad-spectrum activity.

: . :

IC
Derivative Type Target Cell/Strain Mechanism/Notes
I MIC
Moderate activity; acts
4-Chloro-3-formyl MCF-7 (Breast) 12.5 uM
as a scaffold.
Enhanced solubility;
4-Morpholino-3-formyl  HCT-116 (Colon) 4.2 uM lysosomal
accumulation.
C3- ] Metal chelation; ROS
) ] HL-60 (Leukemia) 0.8 uM ]
Thiosemicarbazone generation.
_ , DNA Gyrase
6-Nitro-3-Schiff Base S. aureus 2.0 pg/mL o
inhibition.

Visualization of Structure-Activity Relationships
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Caption: SAR Map. C3 modifications drive DNA targeting; C4 substitutions enhance metabolic
stability and kinase affinity.

Future Perspectives

Current research is pivoting towards hybridization strategies. Coupling the 2H-chromene-3-
carbaldehyde core with other pharmacophores (e.g., coumarins, quinolines) is yielding
"chimeric" drugs capable of overcoming multi-drug resistance (MDR). Additionally, the intrinsic
fluorescence of these derivatives is being exploited to develop theranostic agents that
simultaneously treat cancer and image the tumor site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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